molecular formula C9H10N2O4 B8767173 [(4-Methoxyphenyl)(nitroso)amino]acetic acid CAS No. 52827-01-7

[(4-Methoxyphenyl)(nitroso)amino]acetic acid

Cat. No. B8767173
CAS RN: 52827-01-7
M. Wt: 210.19 g/mol
InChI Key: MBYDBHKSYFMVSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-Methoxyphenyl)(nitroso)amino]acetic acid is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(4-Methoxyphenyl)(nitroso)amino]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(4-Methoxyphenyl)(nitroso)amino]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

52827-01-7

Product Name

[(4-Methoxyphenyl)(nitroso)amino]acetic acid

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

2-(4-methoxy-N-nitrosoanilino)acetic acid

InChI

InChI=1S/C9H10N2O4/c1-15-8-4-2-7(3-5-8)11(10-14)6-9(12)13/h2-5H,6H2,1H3,(H,12,13)

InChI Key

MBYDBHKSYFMVSP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)O)N=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium nitrite (3.97 g, 57.5 mmol) in 10 mL of water was added to a suspension of N-(4-methoxyphenyl)glycine (9.92 g, 54.7 mmol) in 50 mL of water under N2. This was allowed to stir at room temperature until solution clarified, about 6 hours. The solution was acidified with concentrated hydrochloric acid to pH 3 and a precipitate formed. The solid was collected and washed with 50 mL water, then dried in vacuo to give 11.50 g (100%) of the desired compound as a white solid. 1H NMR (CDCl3): δ 7.17 (d, J=8.8, 2H); 6.70 (d, J=8.8, 2H); 4.30 (s, 2H), 3.56 (s, 3H), 2.29 (br s, 1H).
Quantity
3.97 g
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reactant
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9.92 g
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reactant
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Quantity
10 mL
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solvent
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Quantity
50 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

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